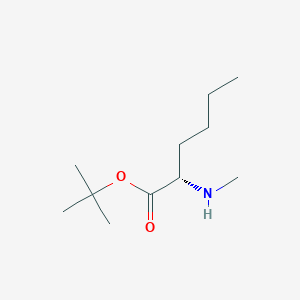
N-methylnorleucine tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methylnorleucine tert-butyl ester: is a chemical compound with the molecular formula C11H23NO2 and a molecular weight of 201.31 g/mol . It is a derivative of norleucine, an amino acid, and is often used in organic synthesis and various research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Steglich Esterification: This method involves the reaction of N-methylnorleucine with tert-butanol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction proceeds under mild conditions and is efficient for the formation of tert-butyl esters.
Boron Trifluoride Etherate Catalysis: Another method involves the use of boron trifluoride etherate adsorbed on anhydrous magnesium sulfate.
Industrial Production Methods: Industrial production methods for N-methylnorleucine tert-butyl ester typically involve large-scale application of the above synthetic routes, with optimizations for yield and purity. Flow microreactor systems have also been employed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Analyse Chemischer Reaktionen
Types of Reactions:
Transesterification: N-methylnorleucine tert-butyl ester can undergo transesterification reactions, where the ester group is exchanged with another alcohol.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly with strong nucleophiles like amines.
Common Reagents and Conditions:
DCC and DMAP: Used in Steglich esterification for the formation of tert-butyl esters.
Boron Trifluoride Etherate: Used as a catalyst in the preparation of tert-butyl esters.
Major Products:
Tert-butyl esters: Formed through esterification reactions.
Amides: Formed through nucleophilic substitution reactions with amines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: N-methylnorleucine tert-butyl ester is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Peptide Synthesis: The compound is used in the synthesis of peptides, where the tert-butyl ester serves as a protecting group for the carboxyl group.
Industry:
Wirkmechanismus
The mechanism of action of N-methylnorleucine tert-butyl ester involves its role as a nucleophile in various organic reactions. The tert-butyl ester group can undergo nucleophilic acyl substitution reactions via a tetrahedral intermediate . This intermediate is crucial for the compound’s reactivity and its ability to form various products.
Vergleich Mit ähnlichen Verbindungen
- N-methylleucine tert-butyl ester
- N-methylisoleucine tert-butyl ester
- N-methylvaline tert-butyl ester
Uniqueness: N-methylnorleucine tert-butyl ester is unique due to its specific structure, which allows it to participate in a variety of reactions with high efficiency. Its use as a building block in organic synthesis and peptide synthesis makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C11H23NO2 |
|---|---|
Molekulargewicht |
201.31 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-(methylamino)hexanoate |
InChI |
InChI=1S/C11H23NO2/c1-6-7-8-9(12-5)10(13)14-11(2,3)4/h9,12H,6-8H2,1-5H3/t9-/m0/s1 |
InChI-Schlüssel |
VWXZNQKAETVZCS-VIFPVBQESA-N |
Isomerische SMILES |
CCCC[C@@H](C(=O)OC(C)(C)C)NC |
Kanonische SMILES |
CCCCC(C(=O)OC(C)(C)C)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


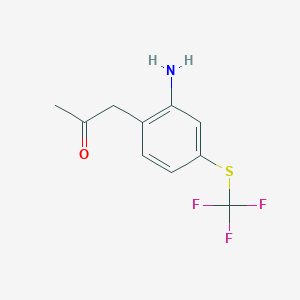
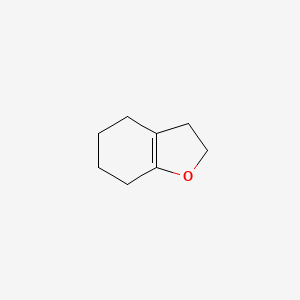
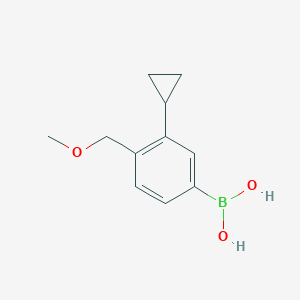
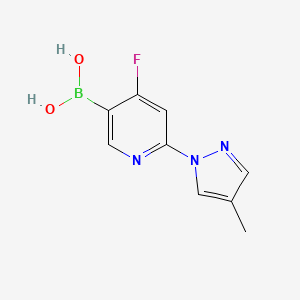
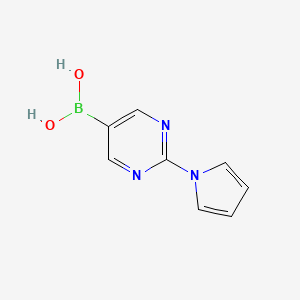
![3-Methyl-2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbonitrile](/img/structure/B14073121.png)
![(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate](/img/structure/B14073124.png)
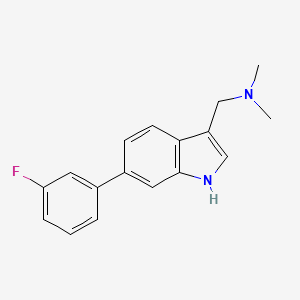

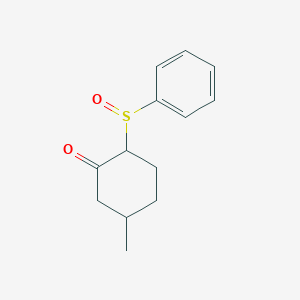
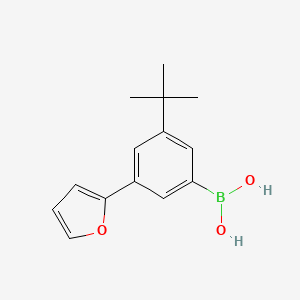


![(R)-2-amino-6-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)hexanoic acid](/img/structure/B14073179.png)
